Cas no 402855-03-2 ((R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine)

(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine structure
402855-03-2 structure
Product Name:(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
CAS-nummer:402855-03-2
MF:C18H16ClFN4O2
MW:374.796646118164
CID:1512410
PubChem ID:66936486
Update Time:2025-07-10

(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • (R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
    • 4-N-(3-chloro-4-fluorophenyl)-7-[(3R)-oxolan-3-yl]oxyquinazoline-4,6-diamine
    • (R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
    • 6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-((R)-tetrahydrofuran-3-yloxy)quinazoline
    • 4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-[[(3R)-tetrahydro-3-furanyl]oxy]-
    • SCHEMBL1190518
    • E82041
    • (R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine (Afatinib Impurity)
    • C18H16ClFN4O2
    • CS-0164321
    • BIQABKFYKJRXII-LLVKDONJSA-N
    • 402855-03-2
    • MDL: MFCD22577153
    • Inchi: 1S/C18H16ClFN4O2/c19-13-5-10(1-2-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m1/s1
    • InChI-sleutel: BIQABKFYKJRXII-LLVKDONJSA-N
    • LACHT: ClC1=C(C=CC(=C1)NC1=C2C=C(C(=CC2=NC=N1)O[C@H]1COCC1)N)F

Berekende eigenschappen

  • Exacte massa: 374.0945816 g/mol
  • Monoisotopische massa: 374.0945816 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 26
  • Aantal draaibare bindingen: 4
  • Complexiteit: 477
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 82.3
  • Moleculair gewicht: 374.8

Experimentele eigenschappen

  • Dichtheid: 1.473±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: NA
  • Kookpunt: 559.0±50.0 °C at 760 mmHg
  • Vlampunt: 291.9±30.1 °C
  • Oplosbaarheid: Insuluble (2.1E-4 g/L) (25 ºC),
  • Dampfdruk: 0.0±1.5 mmHg at 25°C

(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Beveiligingsinformatie

(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
R120385-25mg
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
402855-03-2
25mg
$ 165.00 2022-06-03
TRC
R120385-50mg
(R)-N4-(3-Chloro-4-fluorophenyl)-7-(tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine
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50mg
$ 270.00 2022-06-03
eNovation Chemicals LLC
Y1254166-50mg
4,6-Quinazolinediamine, N4-(3-chloro-4-fluorophenyl)-7-[[(3R)-tetrahydro-3-furanyl]oxy]-
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402855-03-2 98%
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1PlusChem
1P00CMUG-50mg
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402855-03-2 97%
50mg
$61.00 2024-05-03
A2B Chem LLC
AF88680-50mg
(R)-N4-(3-Chloro-4-fluorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine
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